(S)-Alprenolol hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
15132-12-4 |
|---|---|
Molecular Formula |
C15H24ClNO2 |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
(2S)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H/t14-;/m0./s1 |
InChI Key |
RRCPAXJDDNWJBI-UQKRIMTDSA-N |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=CC=C1CC=C)O.Cl |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl |
Appearance |
Solid powder |
Other CAS No. |
13655-52-2 13707-88-5 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol Alfeprol Alpheprol Alprenolol Alprenolol Hydrochloride Aptin Aptin Duriles Aptin-Duriles Aptina AptinDuriles Aptine H 56 28 H-56-28 H5628 |
Origin of Product |
United States |
Historical Context of Alprenolol Hydrochloride Research
Early Development of Beta-Adrenergic Antagonists
The journey towards clinically useful beta-adrenergic antagonists began in the 1950s. A pivotal, albeit unintentional, discovery was dichloroisoproterenol (B1670464) (DCI) in 1958 by researchers at Eli Lilly Laboratories. revespcardiol.orgnih.gov Initially investigated as a potential bronchodilator, DCI was found to block the effects of sympathomimetic amines, demonstrating beta-antagonist properties. nih.govwikipedia.org However, DCI also possessed significant intrinsic sympathomimetic activity (ISA), which limited its therapeutic potential. nih.gov
This discovery provided a crucial proof-of-concept that spurred further research. At Imperial Chemical Industries (ICI) in the early 1960s, a team led by Scottish pharmacologist Sir James Black sought to develop a compound without DCI's significant agonist effects. wikipedia.orgnih.gov Their work was driven by the goal of reducing myocardial oxygen demand to treat angina pectoris. nih.gov This research first led to the synthesis of pronethalol, which was introduced in 1962 but later withdrawn due to concerns about carcinogenicity. wikipedia.orgnih.gov
Continued refinement of the chemical structure to enhance potency and reduce side effects resulted in the development of propranolol (B1214883), which was launched in 1965 and became the first commercially successful beta-blocker. wikipedia.orgnms.ac.uk Propranolol is considered the prototypical non-selective beta-adrenoceptor antagonist. nih.gov In parallel with these developments, other non-selective beta-blockers were synthesized, including alprenolol (B1662852), which was developed in 1966. mdpi.com Alprenolol is also a non-cardioselective beta-blocker that possesses intrinsic sympathomimetic activity and some membrane-stabilizing properties. mdpi.com
| Key Early Beta-Adrenergic Antagonists | Year of Discovery/Introduction | Key Characteristics |
| Dichloroisoproterenol (DCI) | 1958 | First compound shown to have β-blocking activity; possessed significant intrinsic sympathomimetic activity (ISA), limiting clinical use. nih.govwikipedia.org |
| Pronethalol | 1962 | One of the first β-blockers developed for clinical trials; later withdrawn due to safety concerns. wikipedia.orgnih.gov |
| Propranolol | 1964 (clinical trials) | First commercially successful β-blocker; non-selective antagonist without ISA; became the prototype for its class. wikipedia.orgnms.ac.uk |
| Alprenolol | 1966 | A non-selective β-blocker with partial agonist (intrinsic sympathomimetic) activity. mdpi.com |
Conceptual Foundations of Beta-Adrenergic Receptor Target Research
The targeted development of beta-blockers was made possible by a fundamental shift in understanding how cells respond to catecholamines like adrenaline and noradrenaline. The conceptual cornerstone was laid in 1948 by Raymond P. Ahlquist. revespcardiol.orgwikipedia.org In a seminal paper, Ahlquist proposed the existence of two distinct types of adrenergic receptors, which he designated as alpha (α) and beta (β) adrenoceptors. wikipedia.orgwikipedia.org He based this classification on the different responses elicited by a series of catecholamines in various tissues. revespcardiol.org
Ahlquist theorized that α-receptors were generally associated with excitatory functions like vasoconstriction, while β-receptors were linked to most inhibitory functions, such as vasodilation, and one significant excitatory effect: stimulation of the heart muscle. revespcardiol.org This dual receptor theory was initially met with skepticism but provided a rational framework for drug design. nih.govwikipedia.org Sir James Black's work was directly inspired by Ahlquist's theory; he aimed to create a molecule that would specifically block the β-receptors in the heart to protect it from over-stimulation by adrenaline. revespcardiol.orgnih.gov The successful development of compounds like dichloroisoproterenol, which selectively blocked β-receptor mediated effects, ultimately validated Ahlquist's hypothesis and established the receptor theory as a central tenet of pharmacology. nih.govresearchgate.net This paradigm of identifying a specific receptor and designing a drug to block it was a revolutionary step in medicine, for which Sir James Black was awarded the Nobel Prize in Physiology or Medicine in 1988. nms.ac.ukwikipedia.org
Evolution of Research Paradigms for Non-Selective Beta-Adrenergic Antagonists
Following the introduction of first-generation, non-selective beta-blockers like propranolol and alprenolol, the research paradigm began to evolve. A primary driver for this evolution was the desire to mitigate side effects associated with the blockade of β2-receptors, such as bronchoconstriction. revespcardiol.org This led to the development of second-generation, "cardioselective" beta-blockers, which have a higher affinity for β1-receptors (predominant in the heart) than for β2-receptors (prevalent in the lungs and other tissues). revespcardiol.orgresearchgate.net Practolol, released in 1966, was the first of this new generation, although it was later withdrawn from the market. revespcardiol.org It was followed by more successful cardioselective agents like atenolol (B1665814) and metoprolol. revespcardiol.orgwikipedia.org
The research focus expanded further, leading to a third generation of beta-blockers. These compounds possess additional cardiovascular properties, most notably vasodilating effects. revespcardiol.orgresearchgate.net This vasodilation is achieved through various mechanisms, such as blocking α1-adrenergic receptors (e.g., carvedilol (B1668590) and labetalol) or promoting the release of nitric oxide (e.g., nebivolol). revespcardiol.orgoatext.com
A significant shift in the research paradigm involved moving from a purely pharmacological approach to one of translational science, particularly in the context of heart failure. ahajournals.org Initially, beta-blockers were considered contraindicated in heart failure. However, research revealed that chronic adrenergic stimulation is ultimately damaging to the failing heart. ahajournals.org Studies using human ventricular muscle and membrane preparations demonstrated a selective downregulation of β1-receptors in the failing heart, altering the β1/β2 ratio. ahajournals.orgahajournals.org This deeper understanding of the distinct roles and regulation of β-receptor subtypes in pathological states provided a new rationale for the use of specific beta-blockers in heart failure treatment. ahajournals.orgahajournals.org
| Generation of Beta-Blockers | Receptor Selectivity | Key Property | Representative Compounds |
| First Generation | Non-selective (β1 and β2) | Pure β-receptor antagonism (some with ISA). ahajournals.org | Propranolol, Alprenolol , Timolol. ahajournals.org |
| Second Generation | Cardioselective (β1 > β2) | Reduced risk of certain side effects (e.g., bronchoconstriction). revespcardiol.org | Atenolol, Metoprolol, Bisoprolol. revespcardiol.orgwikipedia.orgoatext.com |
| Third Generation | Varies (non-selective or β1-selective) | Additional vasodilating properties (e.g., α1-blockade, NO release). revespcardiol.orgresearchgate.net | Carvedilol, Labetalol, Nebivolol. revespcardiol.orgoatext.com |
Molecular and Cellular Pharmacology of Alprenolol Hydrochloride
Receptor Binding Kinetics and Affinity Profiling of Alprenolol (B1662852) Hydrochloride
Alprenolol hydrochloride is a pharmacologically active compound recognized for its interaction with multiple receptor systems. Its therapeutic effects are largely attributed to its ability to bind to and modulate the activity of specific G-protein coupled receptors (GPCRs). This section delves into the specifics of its receptor binding kinetics and affinity, providing a detailed profile of its interactions with adrenergic and serotonin receptors. The quantitative aspects of these interactions, including dissociation constants and association/dissociation rates, are also explored to provide a comprehensive understanding of its molecular pharmacology.
Beta-Adrenergic Receptor (βAR) Interactions
Alprenolol hydrochloride is classified as a non-selective beta-adrenergic receptor antagonist, meaning it does not exhibit strong selectivity for any single subtype of beta-adrenoceptor. drugbank.compatsnap.com It interacts with β1, β2, and β3 adrenergic receptors, albeit with varying affinities. caymanchem.com This non-selective antagonism is the primary mechanism behind its use as an antihypertensive, anti-anginal, and anti-arrhythmic agent. selleckchem.comnih.gov By blocking these receptors, alprenolol inhibits the actions of endogenous catecholamines like epinephrine and norepinephrine. drugbank.com
Alprenolol hydrochloride acts as an antagonist at the beta-1 adrenergic receptors, which are predominantly located in the heart. drugbank.com Its blockade of β1ARs leads to a reduction in heart rate and the force of myocardial contraction. patsnap.com Studies have quantified the binding affinity of alprenolol for human β1-ARs, with a reported dissociation constant (Kd) of 15 nM. caymanchem.com This indicates a high affinity for the receptor, contributing to its potent effects on the cardiovascular system. The interaction is stereospecific, with the (-) isomer being significantly more potent than the (+) isomer. nih.gov
Alprenolol hydrochloride also demonstrates potent antagonism at beta-2 adrenergic receptors. drugbank.com It binds to human β2-ARs with an even higher affinity than to β1-ARs, as evidenced by a lower dissociation constant (Kd) of 0.91 nM. caymanchem.com The binding of alprenolol to β2AR has been extensively studied, with molecular dynamics simulations revealing that it accesses the binding pocket from the extracellular side. researchgate.net The binding pathway involves the ligand passing between extracellular loops 2 and 3 and then through a crevice to reach the orthosteric binding site. researchgate.netresearchgate.net The crystal structure of alprenolol in complex with the human β2AR has been resolved, providing detailed insights into the specific molecular interactions that stabilize the ligand in the binding pocket. rcsb.org
The interaction of alprenolol hydrochloride with beta-3 adrenergic receptors is weaker compared to its affinity for β1 and β2 subtypes. Quantitative binding studies have reported a dissociation constant (Kd) of 117 nM for its interaction with human β3-ARs. caymanchem.com This lower affinity suggests that at therapeutic concentrations, the effects of alprenolol are primarily mediated through its blockade of β1 and β2 adrenoceptors.
Serotonin Receptor Antagonism: 5-HT1A and 5-HT1B Receptor Interactions
In addition to its activity at beta-adrenergic receptors, alprenolol hydrochloride is also an antagonist of serotonin receptors, specifically the 5-HT1A and 5-HT1B subtypes. medchemexpress.commedchemexpress.comwikipedia.org This dual pharmacology contributes to its complex pharmacological profile. Studies have reported its binding affinity for rat 5-HT1A and 5-HT1B receptors with inhibitory constants (Ki) of 34 nM and 134 nM, respectively. caymanchem.com This antagonist activity at serotonin receptors suggests potential modulatory effects on serotonergic neurotransmission. nih.govnih.govnih.gov
Quantitative Receptor Binding Studies: Dissociation Constants (KD) and Association/Dissociation Rates (k1, k2)
The affinity of a ligand for its receptor is quantitatively described by the dissociation constant (KD), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower KD value signifies a higher binding affinity. The binding process is also characterized by its kinetics, namely the association rate constant (k1 or kon) and the dissociation rate constant (k2 or koff).
Binding of alprenolol to beta-adrenergic receptors is a rapid process, with a half-life (t1/2) of less than 30 seconds for association, and it is also rapidly reversible, with a t1/2 of less than 15 seconds for dissociation from cardiac membranes. nih.govresearchgate.net In studies using human lymphocytes, the dissociation was also found to be rapid, with a t1/2 of less than 3 minutes. duke.edu
Simulation studies have estimated an on-rate for alprenolol binding to β2AR of approximately 3.1 x 10^7 M⁻¹s⁻¹, which is comparable to the experimentally determined value of about 1.0 x 10^7 M⁻¹s⁻¹. researchgate.net
The following tables summarize the reported dissociation constants (Kd) and inhibitory constants (Ki) for alprenolol hydrochloride at various receptors.
Table 1: Dissociation Constants (Kd) of Alprenolol for Human Beta-Adrenergic Receptors
| Receptor Subtype | Dissociation Constant (Kd) in nM |
|---|---|
| Beta-1 Adrenergic Receptor (β1AR) | 15 caymanchem.com |
| Beta-2 Adrenergic Receptor (β2AR) | 0.91 caymanchem.com |
| Beta-3 Adrenergic Receptor (β3AR) | 117 caymanchem.com |
Table 2: Inhibitory Constants (Ki) of Alprenolol for Rat Serotonin Receptors
| Receptor Subtype | Inhibitory Constant (Ki) in nM |
|---|---|
| 5-HT1A Receptor | 34 caymanchem.com |
| 5-HT1B Receptor | 134 caymanchem.com |
Stereospecificity in Receptor Binding Recognition
Alprenolol hydrochloride exhibits significant stereospecificity in its interaction with beta-adrenergic receptors. Studies utilizing (-) [3H] alprenolol have demonstrated that the binding to these receptors is highly specific to the (-) stereoisomer. This stereoselectivity is a hallmark of pharmacologically relevant receptor interactions.
In studies on human lymphocytes, it was observed that the (-) stereoisomers of both beta-adrenergic agonists and antagonists were substantially more potent than their corresponding (+) stereoisomers, with potency differences ranging from 9-fold to 300-fold. duke.edunih.gov This marked difference in potency underscores the precise three-dimensional structural requirements for effective binding to the receptor. The higher affinity of the (-) isomer is consistent with the established understanding of ligand-receptor interactions, where a specific chirality is necessary for optimal fit and function.
Similarly, research on canine myocardium using (-) [3H] alprenolol revealed a high degree of stereospecificity. The (-) isomers of beta-adrenergic agonists and antagonists were found to be at least two orders of magnitude more potent in competing for the binding sites than their (+) counterparts. researchgate.net This consistent observation across different tissue types highlights the conserved nature of the stereospecific binding pocket of the beta-adrenergic receptor.
| Isomer | Potency Compared to (+) Isomer | Tissue Studied |
|---|---|---|
| (-) Isomers of β-adrenergic agonists and antagonists | 9- to 300-fold more potent | Human lymphocytes |
| (-) Isomers of β-adrenergic agonists and antagonists | At least 100-fold more potent | Canine myocardium |
Signal Transduction Pathways and G Protein-Coupled Receptor (GPCR) Regulation
Alprenolol hydrochloride, a non-selective beta-blocker, demonstrates a fascinating duality in its modulation of G protein-coupled receptor (GPCR) signaling. drugbank.com While it acts as a classical antagonist at the level of G protein-dependent pathways, it can also function as an agonist for G protein-independent, beta-arrestin-mediated signaling. pnas.orgnih.gov
G Protein-Dependent Signaling Modulation
As a beta-adrenergic antagonist, alprenolol hydrochloride competitively inhibits the binding of catecholamines like epinephrine and norepinephrine to beta-adrenergic receptors. drugbank.com This blockade prevents the receptor from activating its canonical downstream G protein-dependent signaling cascade. The primary pathway inhibited is the activation of adenylyl cyclase by the Gs alpha subunit (Gαs), which in turn leads to the production of the second messenger cyclic AMP (cAMP). nih.gov
Studies in HEK293 cells expressing β1-adrenergic receptors (β1ARs) have shown that while the agonist isoproterenol robustly activates G protein-dependent signaling, alprenolol displays a significantly weaker effect on the cAMP biosensor. nih.gov This suggests a very low potency for activating the G protein-dependent pathway, consistent with its classification as an antagonist. nih.gov
| Compound | Effect on β1AR G Protein-Dependent Signaling (cAMP production) |
|---|---|
| Isoproterenol (Agonist) | Strong activation |
| Alprenolol | Weak effect with very low potency |
Beta-Arrestin-Mediated Signaling Pathways
In a departure from its role as a G protein signaling antagonist, alprenolol has been identified as a "beta-arrestin-biased agonist". nih.gov This means it can stabilize a conformation of the β1AR that, independent of G protein coupling, preferentially recruits and activates beta-arrestin. pnas.orgnih.gov This initiates a distinct set of signaling cascades with diverse cellular outcomes.
One of the key beta-arrestin-dependent pathways stimulated by alprenolol is the transactivation of the Epidermal Growth Factor Receptor (EGFR). pnas.orgnih.gov Research has shown that alprenolol, along with carvedilol (B1668590), can induce β1AR-mediated EGFR transactivation. nih.gov This process is initiated by the recruitment of beta-arrestin to the alprenolol-occupied β1AR. pnas.org
The mechanism of EGFR transactivation by alprenolol involves a multi-step cascade. The recruited beta-arrestin acts as a scaffold, bringing in the cytosolic tyrosine kinase Src. nih.gov This leads to the activation of a matrix metalloproteinase (MMP), which then cleaves pro-heparin-binding EGF-like growth factor (pro-HB-EGF) on the cell surface, releasing mature HB-EGF. nih.gov The shed HB-EGF then binds to and activates the EGFR, leading to its phosphorylation and internalization. nih.govpnas.org
| Compound | Ability to Induce EGFR Internalization | Effect on EGFR Phosphorylation |
|---|---|---|
| Dobutamine (βAR agonist) | Yes | Significant increase |
| Isoproterenol (βAR agonist) | Yes | Not specified |
| EGF | Yes | Significant increase |
| Alprenolol | Yes | Significant increase |
| Carvedilol | Yes | Significant increase |
A significant downstream consequence of alprenolol-induced EGFR transactivation is the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). pnas.orgnih.gov Studies have demonstrated that stimulation with alprenolol results in a modest but significant activation of phosphorylated ERK (pERK). pnas.org
This activation of ERK is dependent on the integrity of the beta-arrestin-EGFR pathway. The use of siRNA directed against beta-arrestin diminishes the alprenolol-induced phosphorylation of ERK1/2. pnas.org Furthermore, pharmacological inhibition of the EGFR with agents like AG1478 or erlotinib blocks the activation of ERK in response to alprenolol, both in cell culture and in vivo. pnas.org This confirms that ERK activation is a downstream event of EGFR transactivation in this pathway. pnas.org
| Condition | Effect on ERK Activation by Alprenolol |
|---|---|
| Control | Significant increase |
| With EGFR inhibitor (Erlotinib) | Blocked |
| With siRNA targeting β-arrestins | Diminished |
The initiation of the beta-arrestin-mediated signaling by alprenolol is critically dependent on the phosphorylation of the β1AR by G protein-coupled receptor kinases (GRKs). pnas.orgnih.gov This phosphorylation occurs at specific consensus sites on the receptor. pnas.org The process of desensitization of G protein signaling is initiated by GRK phosphorylation of the 7TMR, which is followed by the binding of β-arrestin. nih.gov
Studies using mutant β1ARs that lack the GRK phosphorylation sites have shown that alprenolol- and carvedilol-stimulated EGFR transactivation is abolished. pnas.orgnih.gov This demonstrates that GRK-mediated phosphorylation of the receptor is a prerequisite for the recruitment of beta-arrestin to the ligand-occupied receptor. pnas.org Therefore, GRK phosphorylation acts as a molecular switch, turning off G protein-dependent signaling and enabling the scaffolding functions of beta-arrestin for G protein-independent pathways. pnas.orgnih.gov
| β1AR Mutant | Alprenolol-induced EGFR Transactivation |
|---|---|
| Wild-Type β1AR | Present |
| β1AR lacking GRK phosphorylation sites | Absent |
Involvement of Src Kinase and Matrix Metalloproteinases (MMPs) in Receptor Transactivation
Recent research has revealed that certain β-blockers, including alprenolol, can stimulate G protein-independent signaling pathways. nih.govnih.gov Specifically, alprenolol has been shown to induce the transactivation of the Epidermal Growth Factor Receptor (EGFR) through a β-arrestin-mediated pathway. nih.govnih.gov This process is initiated by the phosphorylation of the β1-adrenergic receptor (β1AR) at consensus G protein-coupled receptor kinase sites, which leads to the recruitment of β-arrestin to the ligand-occupied receptor. nih.govnih.gov
The transactivation of EGFR by alprenolol is dependent on the activity of the cytosolic tyrosine kinase Src and the activation of matrix metalloproteinases (MMPs). nih.gov Pharmacological inhibition of Src has been demonstrated to block this EGFR transactivation process. nih.govnih.gov Furthermore, the MMP inhibitor ilomastat has been shown to prevent alprenolol-induced activation of the downstream effector, extracellular signal-regulated kinase (ERK), in the heart. nih.gov This indicates that MMP activation is a crucial step in the signaling cascade. The pathway involves the shedding of heparin-binding EGF (HB-EGF), a process mediated by MMPs, which then leads to the activation of EGFR. nih.gov
These findings suggest that alprenolol can act as a biased ligand, not only antagonizing classical G protein-mediated signaling but also activating G protein-independent, β-arrestin-dependent pathways that have potential cardioprotective effects. nih.govnih.gov
Table 1: Key Molecules in Alprenolol-Induced EGFR Transactivation
| Molecule | Role | Effect of Inhibition |
|---|---|---|
| β1-adrenergic receptor (β1AR) | Initiates the signaling cascade upon alprenolol binding. | Prevents downstream signaling. |
| β-arrestin | Recruited to the phosphorylated β1AR and mediates the transactivation signal. | Blocks EGFR transactivation. |
| Src Kinase | A cytosolic tyrosine kinase required for the transactivation process. | Pharmacological inhibition blocks EGFR transactivation. nih.gov |
| Matrix Metalloproteinases (MMPs) | Required for the shedding of HB-EGF, leading to EGFR activation. | Inhibition prevents downstream ERK activation. nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Transactivated by the β-arrestin-mediated pathway, leading to downstream signaling. | Inhibition blocks the effects of the transactivation pathway. |
| Extracellular signal-regulated kinase (ERK) | A downstream effector activated by the EGFR transactivation pathway. | Activation is blocked by MMP inhibition. nih.gov |
Adenylate Cyclase and Cyclic AMP (cAMP) System Interactions
Alprenolol, as a non-selective beta-adrenergic receptor antagonist, directly interacts with the adenylate cyclase and cyclic AMP (cAMP) system. Beta-adrenergic receptors are G protein-coupled receptors that, upon activation by agonists like epinephrine, stimulate adenylate cyclase to produce cAMP. Alprenolol competitively binds to these receptors, thereby inhibiting the activation of adenylate cyclase. nih.gov This antagonistic action prevents the intracellular accumulation of cAMP that would normally be induced by endogenous catecholamines.
Studies on rabbit heart membranes have investigated the effect of alprenolol on adenylate cyclase activity. nih.gov These studies have demonstrated that alprenolol can effectively antagonize the stimulatory effects of beta-agonists on this enzyme system. The interaction of alprenolol with beta-receptors and its subsequent impact on adenylate cyclase are fundamental to its pharmacological effects, as the cAMP pathway is a major signaling cascade in various physiological processes, including the regulation of heart rate and myocardial contractility.
Molecular Mechanisms of Pharmacodynamic Actions in Isolated Systems
Regulation of Endogenous Catecholamine Effects (Epinephrine, Norepinephrine)
Alprenolol exerts its primary pharmacodynamic effects by non-selectively blocking beta-1 and beta-2 adrenergic receptors. drugbank.compatsnap.com This competitive antagonism directly inhibits the actions of endogenous catecholamines, epinephrine, and norepinephrine, at these receptor sites. drugbank.comnih.gov In cardiac tissue, the blockade of beta-1 adrenergic receptors prevents the binding of epinephrine and norepinephrine, resulting in a decrease in heart rate and blood pressure. drugbank.comnih.gov
By occupying the beta-adrenergic receptors, alprenolol effectively reduces the sympathetic tone on the heart and other organs. This modulation of catecholamine effects is the cornerstone of its therapeutic applications in cardiovascular conditions. The degree of antagonism is dependent on the concentration of alprenolol and the prevailing level of sympathetic activity.
Impact on Cardiac Function Parameters in Isolated Myocardium (Chronotropy, Inotropy, Cardiac Output)
In isolated myocardial preparations, alprenolol demonstrates significant effects on key cardiac function parameters. As a consequence of its beta-1 adrenergic blockade, alprenolol exhibits negative chronotropic and inotropic effects. patsnap.com The negative chronotropic effect manifests as a reduction in the spontaneous firing rate of the sinoatrial node, leading to a decreased heart rate. patsnap.com The negative inotropic effect is characterized by a reduction in the force of myocardial contraction. patsnap.com These two effects collectively contribute to a decrease in cardiac output.
Electrophysiological studies in isolated canine myocardium have shown that alprenolol can decrease the action potential amplitude and the maximum rate of depolarization (Vmax) in Purkinje fibers. nih.gov It has also been observed to shorten the action potential duration and effective refractory period in Purkinje fibers while prolonging them in ventricular muscle. nih.gov These direct effects on the electrophysiological properties of cardiac cells contribute to its anti-arrhythmic actions.
Table 2: Effects of Alprenolol on Cardiac Parameters in Isolated Systems
| Parameter | Effect | Mechanism |
|---|---|---|
| Chronotropy (Heart Rate) | Negative (Decrease) patsnap.com | Blockade of beta-1 adrenergic receptors in the sinoatrial node. |
| Inotropy (Contractility) | Negative (Decrease) patsnap.com | Blockade of beta-1 adrenergic receptors in ventricular myocardium. |
| Cardiac Output | Decrease | Consequence of negative chronotropic and inotropic effects. patsnap.com |
| Action Potential Amplitude | Decrease (in Purkinje fibers) nih.gov | Direct membrane effects. |
| Vmax of Action Potential | Decrease (in Purkinje fibers) nih.gov | Direct membrane effects. |
Renin-Angiotensin System Modulation via Beta-2 Receptor Binding in Experimental Models
Alprenolol's interaction with the renin-angiotensin system (RAS) is primarily mediated through its blockade of beta-2 adrenergic receptors located in the juxtaglomerular apparatus of the kidneys. drugbank.comnih.gov The stimulation of these receptors by catecholamines normally leads to the release of renin. By blocking these beta-2 receptors, alprenolol inhibits the production and release of renin. drugbank.comnih.gov
The inhibition of renin secretion leads to a downstream reduction in the production of angiotensin II and aldosterone. drugbank.comnih.gov Angiotensin II is a potent vasoconstrictor, and aldosterone promotes sodium and water retention. Therefore, by suppressing the RAS, alprenolol contributes to a reduction in vasoconstriction and fluid volume, which further aids in lowering blood pressure. drugbank.comnih.gov
Investigation of Intrinsic Sympathomimetic Activity (ISA) and Membrane-Stabilizing Actions
The presence of intrinsic sympathomimetic activity (ISA) in alprenolol is a subject of some debate in the literature. Some sources indicate that alprenolol possesses little to no intrinsic sympathomimetic activity. drugbank.comnih.gov This would imply that it acts as a pure antagonist at beta-adrenergic receptors. However, the concept of ISA refers to the ability of some beta-blockers to exert a low level of agonist activity at the beta-receptor while simultaneously acting as an antagonist to more potent agonists like epinephrine. taylorandfrancis.com
Regarding membrane-stabilizing actions, also known as local anesthetic effects, alprenolol has been shown to possess these properties. nih.gov Studies on isolated nerve and cardiac muscle have demonstrated that alprenolol can reduce the maximum rate of depolarization of the action potential, an effect characteristic of local anesthetics. nih.govnih.gov This membrane-stabilizing effect is independent of its beta-blocking activity and is thought to contribute to its anti-arrhythmic properties. nih.gov
Advanced Methodologies and Analytical Techniques for Alprenolol Hydrochloride Research
Chromatographic Techniques in Biological Matrices
Chromatographic methods are fundamental to the quantitative analysis of Alprenolol (B1662852) hydrochloride and its metabolites in complex biological samples such as plasma and saliva. These techniques offer the high resolution and sensitivity required for accurate measurement at therapeutic concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Profiling and Enantioselective Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) has been a valuable tool for the metabolic profiling of Alprenolol. Studies have utilized this technique to investigate the metabolic pathways of Alprenolol in both humans and dogs, revealing that the primary routes of elimination are aromatic hydroxylation and glucuronidation. nih.gov The use of deuterium (B1214612) labeling in conjunction with GC-MS has been instrumental in elucidating the mechanism of oxidative deamination. nih.gov
A significant application of GC-MS in Alprenolol research is in enantioselective analysis. Since Alprenolol is a racemic mixture, separating and quantifying its individual enantiomers is crucial for understanding their distinct pharmacological effects. An enantioselective GC-MS assay has been developed for the simultaneous determination of (R)- and (S)-alprenolol and its metabolite, 4-hydroxy-alprenolol, in human saliva and plasma. nih.govoup.com This method involves a two-step derivatization followed by GC-MS analysis, which allows for the clear separation of the diastereomeric derivatives. nih.govoup.com The assay has demonstrated linearity and reproducibility over relevant concentration ranges in both plasma and saliva, proving its utility in clinical and pharmacokinetic studies. nih.govoup.com
| Parameter | Saliva | Plasma |
|---|---|---|
| Concentration Range | 1.67–13.33 ng/mL | 2.50–20.00 ng/mL |
| Derivatization | Two-step with N-heptafluorobutyryl-l-prolylchloride and N-methyl-N-trimethylsilyl-trifluoroacetamide | |
| Detection | Mass Spectrometry |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-QqQ-MS/MS) for Quantification
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantification of Alprenolol and other beta-blockers in biological matrices due to its high sensitivity and selectivity. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer (QqQ-MS/MS) offers rapid and sensitive analysis, which is particularly advantageous in forensic toxicology and clinical research. nih.govnih.gov
A fast and sensitive enantioselective LC-MS/MS bioanalytical method has been developed and validated for the direct determination of individual Alprenolol enantiomers in human plasma. nih.gov This method utilizes a cellobiohydrolase (CBH) chiral stationary phase, achieving complete baseline separation of the enantiomers within two minutes. nih.gov The validation of this method demonstrated excellent precision and accuracy over a concentration range of 0.500 to 500 ng/mL for each enantiomer, using a small plasma sample volume of just 0.0500 mL. nih.gov
| Parameter | Value |
|---|---|
| Concentration Range | 0.500–500 ng/mL |
| Intra- and Inter-day Precision (RSD) | ≤ 7.3% |
| Intra- and Inter-day Accuracy (RE) | -6.2% to 8.0% |
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, Fluorescence)
High-Performance Liquid Chromatography (HPLC) coupled with various detection methods remains a robust and widely used technique for the analysis of Alprenolol hydrochloride. HPLC with ultraviolet (UV) detection is a common approach for the quantification of beta-blockers in pharmaceutical preparations and biological fluids. nih.govnih.govlatamjpharm.org
For enhanced sensitivity, fluorescence detection is often employed. A two-dimensional liquid chromatography (2D-LC) method with fluorescence detection has been developed for the quantification of Alprenolol and propranolol (B1214883) in human plasma. nih.govresearchgate.net This method utilizes a restricted-access media (RAM) column in the first dimension for sample cleanup, followed by separation on an analytical column. nih.govresearchgate.net The method was validated and showed linearity over a dynamic range of 5.0 - 200 ng/mL, with a lower limit of quantification of 5.0 ng/mL for both compounds. nih.govresearchgate.net Another study presents two HPLC methods for the separation and quantitation of Alprenolol enantiomers, one using a chiral column with fluorimetric and photometric detection, and another using an achiral column with polarimetry. researchgate.net The fluorimetric detection offered a better limit of detection, ranging from 0.16 to 0.41 ng. researchgate.net
Radioligand Binding Assays and Receptor Characterization
Radioligand binding assays are a cornerstone of pharmacological research, providing a direct means to study the interaction of drugs with their receptor targets. These assays have been extensively used to characterize the binding of Alprenolol hydrochloride to beta-adrenergic receptors.
Utilization of Tritiated Ligands (e.g., [3H]Alprenolol, [3H]Dihydroalprenolol)
Tritiated forms of Alprenolol and its derivatives, such as [3H]Alprenolol and [3H]Dihydroalprenolol, have been instrumental as radioligands in beta-adrenergic receptor studies. [3H]Dihydroalprenolol, a saturated analog of Alprenolol, has been widely used to identify and characterize beta-adrenergic receptors in various tissues, including the rat brain. wikipedia.orgnih.gov The binding of [3H]Dihydroalprenolol to these receptors is of high affinity and allows for the investigation of drug-receptor interactions. wikipedia.org It has been documented that the compound formed by the catalytic reduction of (-)-alprenolol with tritium (B154650) gas is indeed (-)-[3H]dihydroalprenolol, and its biological activity is identical to that of Alprenolol. nih.gov
Similarly, (-)-[3H]Alprenolol has been used to directly label and quantify beta-adrenergic receptors in tissues like human lymphocytes and canine myocardium. pnas.orgduke.edunih.gov These studies have demonstrated that the binding of (-)-[3H]Alprenolol is rapid, reversible, saturable, and stereospecific, consistent with its interaction with physiologically relevant beta-adrenergic receptors. pnas.orgduke.edu
Equilibrium and Kinetic Binding Studies in Membrane and Solubilized Receptor Preparations
Equilibrium and kinetic binding studies provide detailed information about the affinity and the rates of association and dissociation of a ligand with its receptor. Such studies have been crucial in understanding the interaction of Alprenolol with beta-adrenergic receptors.
Equilibrium binding studies, often performed by incubating membrane preparations with increasing concentrations of a radioligand like [3H]Dihydroalprenolol, allow for the determination of the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). giffordbioscience.com For instance, in human lymphocytes, half-maximal saturation with (-)-[3H]Alprenolol occurred at a concentration of 10 nM, providing an estimate of its dissociation constant. duke.edu
Kinetic binding studies measure the rates at which a ligand binds to and dissociates from the receptor. giffordbioscience.com The association and dissociation of (-)-[3H]Alprenolol with beta-adrenergic receptors have been shown to be rapid processes. pnas.orgduke.edu For example, in human lymphocytes, the half-time for binding was less than 30 seconds, and the half-time for dissociation was less than 3 minutes at 37°C. duke.edu
These binding studies have also been extended to solubilized receptor preparations. The successful solubilization of (-)-[3H]Alprenolol binding sites from frog erythrocyte membranes has allowed for the characterization of the receptor in a detergent-solubilized state, providing further insights into its molecular properties. nih.gov
| Kinetic Parameter | Value (at 37°C) |
|---|---|
| Binding Half-Time (t1/2) | < 30 seconds |
| Dissociation Half-Time (t1/2) | < 3 minutes |
Solubilization and Biochemical Characterization of Receptor Sites
The study of beta-adrenergic receptors, the molecular targets for Alprenolol, has been significantly advanced by techniques that allow for their removal from the cell membrane in a functional state. The solubilization of (-)[3H]alprenolol binding sites from frog erythrocyte membranes has been successfully achieved using the detergent digitonin. nih.gov This process allows for the isolation of the receptor from its native membrane environment, facilitating more detailed biochemical analysis.
Crucially, the solubilized receptor sites retain the essential binding characteristics of their membrane-bound counterparts. capes.gov.br This fidelity is demonstrated by the fact that beta-adrenergic agonists and antagonists compete with (-)[3H]alprenolol for binding to these soluble sites with affinities that directly correlate with their known potencies on membrane-bound adenylate cyclase. capes.gov.br This indicates that the solubilization process does not significantly alter the ligand-binding domain of the receptor, making it a viable method for in-depth characterization studies. Further research has also utilized digitonin-solubilized duck erythrocyte beta-adrenergic receptors to study the formation of complexes with biotinylated derivatives of alprenolol. nih.gov
Immunological Approaches for Receptor Interaction Studies
Immunological techniques have provided powerful tools for dissecting the interactions between Alprenolol and its receptor. These methods involve the generation of antibodies that can specifically recognize and bind to Alprenolol, which can then be used as probes to study the receptor.
Researchers have successfully developed both polyclonal and monoclonal antibodies against Alprenolol. Rabbits immunized with an antigen where Alprenolol was covalently linked to bovine serum albumin produced antisera with a broad specificity for both beta-adrenergic antagonists and agonists. nih.gov Analysis of the binding equilibrium of ³H(—)-dihydroalprenolol to this antibody revealed a multiphasic Scatchard curve, indicating the presence of a heterogeneous population of antibodies with varying affinities for the antigen. ahajournals.org
In a different approach, four distinct monoclonal antibodies to Alprenolol were generated by immunizing A/J mice with an Alprenolol-keyhole limpet hemocyanin conjugate. nih.gov These monoclonal antibodies exhibited three different classes of ligand binding characteristics. nih.gov One particular antibody, designated 1B7, displayed the highest binding affinity for antagonists and was the only one to demonstrate agonist-inhibition of [³H]dihydroalprenolol ([³H]DHA) binding. nih.gov The rank order of potency for various ligands to inhibit [³H]DHA binding to the 1B7 antibody closely mirrored that of beta-2-adrenergic receptors. nih.gov
Table 1: Characteristics of Monoclonal Anti-Alprenolol Antibodies
| Antibody Clone | Ligand Binding Characteristics | Antagonist Binding Affinity (Kd) | Agonist Inhibition of [3H]DHA Binding |
|---|---|---|---|
| 1B7 | High affinity for antagonists, demonstrates agonist-inhibition. | [125I]-CYP = 1.4 X 10⁻¹⁰ M; [3H]DHA = 6.5 X 10⁻⁹ M | Yes |
| 5B7 | Lower antagonist binding affinity, stereoselective. | [3H]DHA = 2 X 10⁻⁸ M | Only at high concentrations (>10⁻⁴ M), not dose-dependent. |
| 5D9 | Lower antagonist binding affinity, stereoselective. | [3H]DHA = 2.5 X 10⁻⁷ M | Only at high concentrations (>10⁻⁴ M), not dose-dependent. |
| 2G9 | Lowest antagonist binding affinity, not stereoselective. | IC50 alprenolol = 1 X 10⁻⁵ M | No |
Anti-Alprenolol antibodies have proven to be valuable probes for investigating the recognition properties of the beta-adrenergic receptor. nih.gov Affinity fractionation of polyclonal rabbit antisera on a hydroxybenzylpindolol-Sepharose 4B column yielded different antibody fractions. nih.gov Some of these fractions could distinguish shared functional properties of beta-adrenergic drugs, such as the ethanolamine (B43304) side chain. nih.gov Notably, elution with (-)-propranolol allowed for the isolation of an antibody fraction specific for the (-)-stereoisomer. nih.gov
Furthermore, the generation of anti-idiotypic antibodies against anti-Alprenolol immunoglobulins has opened up new avenues for receptor research. nih.gov These anti-idiotypic antibodies, which can be considered an "internal image" of the original Alprenolol antigen, have been shown to specifically bind to beta-adrenergic receptors on turkey erythrocyte membranes. nih.gov This binding was competitive with (-)-[³H]-dihydroalprenolol and could be prevented by preincubation with the original anti-Alprenolol antibodies. nih.gov Significantly, these anti-idiotypic antibodies were not passive binders; they stimulated basal adenylate cyclase activity and enhanced its activation by catecholamines, demonstrating their ability to mimic the biological effects of the original ligand. nih.gov
Electrochemical Methods for Compound Determination
Electrochemical methods offer a sensitive and cost-effective alternative to chromatographic techniques for the determination of Alprenolol hydrochloride. asianpubs.org Novel ion-selective membrane electrodes, specifically plastic membrane (I) and coated wire (II) electrodes, have been developed for this purpose. asianpubs.orgasianpubs.org These electrodes are constructed based on the incorporation of Alprenolol hydrochloride with phosphomolybdic acid. asianpubs.orgasianpubs.org
The performance of these electrodes is influenced by several factors, including membrane composition, the type of plasticizer used, the pH of the test solution, soaking time, and the presence of foreign ions. asianpubs.org Both electrode types exhibit a Nernstian response over a specific concentration range of Alprenolol hydrochloride. asianpubs.orgasianpubs.orgresearchgate.net The electrodes have been shown to provide selective, precise, and accurate measurements within a pH range of 3-8. asianpubs.orgasianpubs.org
Table 2: Performance Characteristics of Alprenolol-Selective Electrodes
| Electrode Type | Mean Calibration Graph Slope (mV/decade at 25°C) | Concentration Range (mol/L) | Detection Limit (mol/L) |
|---|---|---|---|
| Plastic Membrane (I) | 58.54 ± 0.2 | 3.0 × 10⁻⁶ - 1.0 × 10⁻² | 1.6 × 10⁻⁶ |
| Coated Wire (II) | 57.83 ± 0.4 | 5.0 × 10⁻⁶ - 1.0 × 10⁻² | 2.5 × 10⁻⁶ |
Computational and Theoretical Approaches in Pharmacological Research
Computational modeling has emerged as a valuable tool in pharmacological research, offering insights into the metabolic fate of drugs like Alprenolol hydrochloride. These in silico methods can predict metabolic pathways and identify potential sites of metabolism, aiding in the early stages of drug development.
The metabolic pathways of Alprenolol have been investigated through comparative studies of its electrochemical conversion and biotransformation by cytochrome P450 (CYP450) enzymes from rat liver microsomes. researchgate.net This research has demonstrated that electrochemical oxidation can effectively predict several key metabolic reactions catalyzed by CYP450, including N-dealkylation, benzyl (B1604629) hydroxylation, and O-dealkoxylation. researchgate.net
However, the electrochemical approach has limitations in mimicking certain reactions, such as aromatic and alkyl hydroxylations. researchgate.net Theoretical calculations have been used to support the hypothesis for the absence of these particular hydroxylated products during anodic oxidation. researchgate.net Web servers and computational tools, which utilize algorithms based on structure-SOM (site of metabolism) relationships, are available to predict the sites of metabolism for various drug-like compounds, including those metabolized by different cytochrome P450 isoforms. nih.govresearchgate.net These predictive models are crucial for understanding a compound's metabolic stability and potential for forming reactive metabolites. news-medical.netuni-hamburg.de
Modeling of Enzyme-Drug Interactions
Computational modeling has become an indispensable tool in pharmacological research, offering atomic-level insights into the dynamic process of drug-receptor binding. For alprenolol hydrochloride, molecular dynamics (MD) simulations and docking studies have been instrumental in elucidating its interaction with target receptors, most notably the β2-adrenergic receptor (β2AR), and exploring potential off-target interactions, such as with the prion protein (PrPC). These methodologies provide a detailed picture of the binding pathways, conformational changes, and the specific molecular forces that govern these interactions.
Detailed Research Findings
Molecular Dynamics Simulations of Alprenolol and the β2-Adrenergic Receptor:
Unbiased all-atom MD simulations have successfully captured the spontaneous binding of alprenolol to the β2-adrenergic receptor (β2AR). These simulations reveal a dominant and well-defined binding pathway. researchgate.netunq.edu.ar The process begins with the alprenolol molecule initially associating with an "extracellular vestibule" on the receptor's surface. researchgate.netunq.edu.ar Subsequently, it navigates through a narrow passage between extracellular loops and transmembrane helices to access the orthosteric binding pocket. researchgate.netunq.edu.arresearchgate.net
The simulations identified several metastable intermediate states along this pathway. researchgate.netunq.edu.arresearchgate.net A key interaction that anchors alprenolol in the binding pocket is the formation of a salt bridge between the ammonium (B1175870) group of alprenolol and the carboxylate of Asp113. researchgate.net While in the binding pocket, alprenolol can adopt alternative, metastable poses before settling into the final, crystallographically observed conformation. researchgate.netresearchgate.net These computational studies have also allowed for the calculation of kinetic parameters; the simulated on-rate for alprenolol binding to β2AR is approximately 3.1 × 10⁷ M⁻¹s⁻¹, which is in close agreement with experimentally determined values. researchgate.net Furthermore, MD simulations have been used to analyze the conformational changes induced by different ligands, including alprenolol, in the β2AR-Gs protein complex, providing insights into the mechanics of signal transduction. nih.gov
Docking Simulations with the Prion Protein:
In addition to its primary targets, the interaction of alprenolol with other proteins has been explored to understand potential polypharmacology or repositioning opportunities. Docking simulations were performed to investigate the binding of alprenolol hydrochloride to the mouse prion protein (PrPC). researchgate.netnih.gov These studies are part of an effort to identify compounds that could inhibit the structural conversion of PrPC to its pathogenic isoform. The simulations predicted that alprenolol fits into a "hotspot" within the PrPC structure. nih.gov The calculated binding energies from these docking studies provide a quantitative measure of the predicted affinity. researchgate.net
The following interactive data tables summarize key findings from these modeling studies.
Table 1: Molecular Dynamics Simulation of Alprenolol Binding to the β2-Adrenergic Receptor (β2AR)
| Parameter | Finding | Source |
| Binding Pathway | Alprenolol initially binds to an extracellular vestibule before entering the main binding pocket. The primary entry route is between extracellular loop 2 (ECL2) and transmembrane helices 5, 6, and 7. | researchgate.netunq.edu.ar |
| Key Interaction | A salt bridge forms between the ammonium group of alprenolol and the carboxylate of Asp113 in the binding pocket. | researchgate.net |
| Intermediate States | Several metastable poses are observed in the binding pocket before the final crystallographic pose is achieved. | researchgate.netresearchgate.net |
| Simulated On-Rate | 3.1 × 10⁷ M⁻¹s⁻¹ | researchgate.net |
| Binding Energy | -13.4 ± 1.6 kcal/mol (for the related compound dihydroalprenolol) | researchgate.net |
Table 2: Docking Simulation of Alprenolol with Mouse Prion Protein (PrPC)
| Compound | Calculated Binding Energy (kcal/mol) | Source |
| Alprenolol | -5.76 | researchgate.net |
| Alprenolol enantiomer | -5.87 | researchgate.net |
Table 3: Experimentally Determined Binding Affinity for Alprenolol
| Receptor | Dissociation Constant (Kd) | Experimental System | Source |
| β-adrenergic receptor | ~10 nM | Human lymphocytes | duke.edu |
| β2-adrenergic receptor | 3.2 nM | Living Chang liver cells | nih.gov |
Synthesis and Analogue Design in Alprenolol Hydrochloride Research
Enantioselective Synthesis Pathways for Alprenolol (B1662852) and Related Beta-Adrenolytic Agents
The synthesis of specific enantiomers of β-adrenergic antagonists like alprenolol is crucial, as the therapeutic activity often resides in a single stereoisomer. Research has focused on developing enantioselective pathways that can efficiently produce the desired form of the drug. One key strategy involves the use of chiral building blocks, such as enantiopure epichlorohydrins, which serve as key precursors for the synthesis of various β-blockers, including alprenolol researchgate.net.
A common approach begins with a phenolic compound, which is converted to its corresponding phenoxide through treatment with a base like sodium hydroxide. This phenoxide then reacts with an enantiomerically pure epichlorohydrin, either the (R)- or (S)-form, to create a chiral epoxide intermediate. The subsequent reaction of this epoxide with an appropriate amine, such as isopropylamine (B41738) in the case of alprenolol, opens the epoxide ring and yields the final β-blocker product with a defined stereochemistry researchgate.net. The optical purity of the final product, measured in enantiomeric excess (ee), is highly dependent on the purity of the starting chiral epichlorohydrin.
Chemoenzymatic Routes for Enantiomerically Enriched Compound Synthesis
Chemoenzymatic methods combine the selectivity of biological catalysts with the practicality of chemical synthesis to produce enantiomerically pure compounds. These routes are particularly effective for synthesizing β-adrenolytic agents like alprenolol nih.gov. A central strategy involves the enzymatic kinetic resolution of a racemic intermediate, where an enzyme selectively reacts with one enantiomer, allowing the other to be isolated in high purity.
One such pathway uses lipase-catalyzed kinetic resolution of a racemic chlorohydrin intermediate nih.gov. For instance, Amano PS-IM, a specific lipase (B570770) preparation, has been used to selectively acylate one enantiomer of a chlorohydrin precursor, leaving the desired enantiomer unreacted and in a highly purified form. In one study, this method produced the (R)-chlorohydrin with an enantiomeric excess greater than 99% nih.gov. This enantiopure building block can then be used to synthesize a series of (R)-(+)-β-blockers. To obtain the pharmaceutically relevant (S)-enantiomers, a chemical inversion of the stereocenter can be performed on the resolved (R)-enantiomer nih.gov.
Another chemoenzymatic approach involves the asymmetric bioreduction of a prochiral ketone using recombinant alcohol dehydrogenases (ADHs), which can also produce a chiral chlorohydrin with very high enantiomeric excess (>99% ee) nih.gov. These enzymatic steps, placed early in the synthesis sequence, allow for the efficient production of the key chiral intermediates necessary for synthesizing a broad range of enantiomerically enriched β-blockers nih.govmdpi.comresearchgate.netmdpi.comntnu.no.
| Compound | Enantiomeric Excess (ee, %) |
|---|---|
| Propranolol (B1214883) | 98 |
| Alprenolol | 99.9 |
| Pindolol | 96 |
| Carazolol | 97 |
| Moprolol | 99 |
| Metoprolol | 99 |
Development of Novel Alprenolol Conjugates for Research Applications
The design of site-specific bioactivation systems involves creating prodrugs that are chemically modified to be inactive until they reach a specific target site in the body, where they are then converted into the active drug. This approach can enhance drug delivery and reduce systemic side effects. Research into alprenolol has explored this chemical delivery system for targeted applications. For example, a methoxime analogue of alprenolol was developed to facilitate its release specifically at the site of action for potential ocular applications mdpi.com. This strategy of site-specific bioactivation ensures that the therapeutic agent is released in a controlled manner, maximizing its effect where it is needed most mdpi.comresearchgate.net.
To achieve sustained local delivery of alprenolol, researchers have developed conjugates by covalently bonding the drug to implantable, biodegradable polymer matrices mdpi.comresearchgate.net. This method is designed to improve the bioavailability and pharmacokinetics of alprenolol, potentially increasing its therapeutic efficiency mdpi.com.
In one experimental model, novel branched copolymers composed of lactide and glycolide (B1360168) were synthesized using β-aescin as a natural initiator. Alprenolol was then conjugated to these polymer matrices using a carbodiimide (B86325) (EDC) coupling method mdpi.com. The resulting ester-linked alprenolol conjugate serves as an implantable drug carrier that allows for the sustained release of the drug over time mdpi.comresearchgate.net. This approach is particularly suitable for drugs like alprenolol, which have a short half-life and are subject to a significant first-pass effect when administered orally mdpi.com. The in vitro release of alprenolol from these conjugates can be studied at physiological pH to determine the rate and duration of drug delivery mdpi.com.
| Conjugate Product | Yield (%) |
|---|---|
| aescin/PLA50/PGL50/ALP | 75 |
| aescin/PLA30/PGL70/ALP | 70 |
| aescin/PLA70/PGL30/ALP | 78 |
Biotin-labeled alprenolol conjugates have been synthesized to serve as affinity probes for studying β-adrenergic receptors (β-AR) cellmosaic.com. Biotinylation involves covalently attaching a biotin (B1667282) molecule to the alprenolol structure. This process is carefully designed to not interfere with the drug's ability to bind to its receptor cellmosaic.com. A common strategy involves derivatizing the allyl side chain of alprenolol, which is not an active site for receptor binding, and then linking it to biotin google.com. The introduction of a long spacer arm between alprenolol and biotin can help overcome potential steric hindrance, allowing the conjugate to bind simultaneously to the β-AR and to avidin (B1170675) or streptavidin, which have a very high affinity for biotin google.com.
These biotinylated probes are valuable tools in various research applications. For example, an alprenolol-biotin probe has been used in flow cytometry to quantify β-AR density on peripheral blood cells researchgate.net. The binding of the probe to the cells can be detected using a fluorescently labeled avidin molecule, allowing for precise measurement and characterization of receptor expression researchgate.net. This provides a method to investigate receptor dynamics in different physiological and pathological states.
| Property | Value |
|---|---|
| Chemical Name | Biotin-Alprenolol Conjugate |
| Chemical Formula | C27H44N4O6S2 |
| Molecular Weight | 584.79 |
| Purity | ≥ 95 % by HPLC |
Q & A
Q. What are the standard analytical methods for identifying Alprenolol Hydrochloride in laboratory settings?
- Methodological Answer : Alprenolol Hydrochloride is identified using a combination of techniques:
- Infrared (IR) Spectroscopy : Compare the sample's IR absorption spectrum with the reference spectrum; absorption bands should match in intensity and wavenumber .
- Chloride Test : A solution (1 in 50) reacts with silver nitrate to form a white precipitate, confirming the presence of chloride ions .
- UV-Vis Spectrophotometry : A solution in ethanol (1 in 10,000) should exhibit absorption maxima consistent with the reference spectrum .
- Colorimetric Tests : Reaction with copper(II) sulfate and sodium hydroxide produces a blue-purple color, while bromine addition causes decolorization .
Q. How is the purity of Alprenolol Hydrochloride assessed in pharmacopeial standards?
- Methodological Answer : Purity is evaluated via:
- Thin-Layer Chromatography (TLC) : Spot 10 µL of sample and standard solutions on silica gel plates. Develop with a dichloromethane-acetone-acetic acid-water mixture (60:42:5:3). Impurity spots must not exceed the intensity of the standard (0.25% limit) .
- Heavy Metals : Test using Method 2 (not exceeding 10 ppm lead) .
- Arsenic : Limit is 2 ppm using Method 3 and Apparatus B .
- Clarity and pH : A 10% aqueous solution must be clear, colorless, and have a pH of 4.5–6.0 .
Q. What solubility properties of Alprenolol Hydrochloride are critical for experimental design?
- Methodological Answer : Alprenolol Hydrochloride is freely soluble in water, ethanol (95%), and acetic acid, slightly soluble in acetic anhydride, and insoluble in diethyl ether . For in vitro assays (e.g., receptor studies), prepare stock solutions in DMSO (10 mM) or water, ensuring solvent compatibility with biological systems .
Advanced Research Questions
Q. How should researchers design experiments to study Alprenolol’s antagonism of β-adrenergic receptors?
- Methodological Answer :
- Receptor Saturation : Use Alprenolol at 10 µM (20× its reported KD for β-adrenergic receptors) to ensure competitive inhibition .
- Controls : Include isoproterenol (agonist) and propranolol (non-selective β-blocker) as positive/negative controls .
- Solvent Considerations : Prepare DMSO stocks (<0.1% final concentration) to avoid cellular toxicity .
- Validation : Measure cAMP levels (e.g., ELISA) to confirm inhibition of GPCR signaling .
Q. How can conflicting data on Alprenolol’s anti-prion activity be resolved?
- Methodological Answer :
- Assay Specificity : Validate findings using orthogonal methods (e.g., surface plasmon resonance [SPR] for binding affinity and RT-QuIC for prion seeding activity) .
- Off-Target Effects : Test Alprenolol against unrelated receptors (e.g., 5-HT1A) to rule out non-specific interactions .
- Dose-Response Curves : Establish EC50/IC50 values in multiple cell lines (e.g., Fukuoka-1 infected cultures) to assess consistency .
Q. What methodological strategies are recommended for studying Alprenolol’s stereoisomeric effects?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve (R)- and (S)-enantiomers .
- Activity Comparison : Test isolated enantiomers in β-blockade assays (e.g., heart rate modulation in animal models) to quantify stereospecificity .
- Validation : Confirm enantiomeric purity via circular dichroism (CD) spectroscopy .
Q. How can researchers optimize Alprenolol’s solubility for high-throughput screening (HTS)?
- Methodological Answer :
- Solvent Screening : Test DMSO, ethanol, and aqueous buffers (pH 4.5–6.0) for solubility and stability .
- Precipitation Checks : Use dynamic light scattering (DLS) to monitor aggregation in HTS conditions .
- Cryopreservation : Store stock solutions at -80°C in single-use aliquots to avoid freeze-thaw degradation .
Methodological Considerations for Data Reproducibility
- Spectroscopic Calibration : Regularly validate IR and UV-Vis instruments using USP/JP reference standards .
- Batch Variability : Source Alprenolol Hydrochloride from certified suppliers (e.g., Sigma-Aldrich, USP-grade) and document lot numbers .
- Ethical Compliance : For animal studies, adhere to guidelines for β-blocker administration (e.g., dose limits in rodent models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
